molecular formula C19H16F3N5OS B15006454 2-[(4-Prop-2-en-1-yl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[(4-Prop-2-en-1-yl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B15006454
M. Wt: 419.4 g/mol
InChI Key: JWYFYPPRZCPMOX-UHFFFAOYSA-N
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Description

2-[(4-Prop-2-en-1-yl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a combination of pyridine, triazole, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Prop-2-en-1-yl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and triazole intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the acylation of the intermediate with 2-(trifluoromethyl)phenyl acetic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process parameters such as temperature, pressure, and solvent choice are optimized to achieve efficient synthesis on a large scale .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Prop-2-en-1-yl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

2-[(4-Prop-2-en-1-yl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Prop-2-en-1-yl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Known for their broad range of biological activities.

    Oxadiazole derivatives: Exhibiting antimicrobial and anticancer properties.

    Triazole derivatives: Used in various therapeutic applications.

Uniqueness

2-[(4-Prop-2-en-1-yl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C19H16F3N5OS

Molecular Weight

419.4 g/mol

IUPAC Name

2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C19H16F3N5OS/c1-2-10-27-17(13-6-5-9-23-11-13)25-26-18(27)29-12-16(28)24-15-8-4-3-7-14(15)19(20,21)22/h2-9,11H,1,10,12H2,(H,24,28)

InChI Key

JWYFYPPRZCPMOX-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CN=CC=C3

Origin of Product

United States

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